3,7-Dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of methoxy groups at the 3 and 7 positions of the isoquinoline ring makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethoxyisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene leads to the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydroisoquinoline derivatives .
Scientific Research Applications
3,7-Dimethoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,7-Dimethoxyisoquinoline exerts its effects involves interactions with various molecular targets. For instance, derivatives of this compound have been shown to target the bacterial cell division protein FtsZ, inhibiting its GTPase activity and stabilizing FtsZ polymers. This mechanism is crucial for its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinoline: Similar in structure but lacks the methoxy group at the 3 position.
3,4-Dimethoxyisoquinoline: Similar but with methoxy groups at the 3 and 4 positions.
Berberine: A structurally related plant alkaloid with significant biological activities.
Uniqueness
3,7-Dimethoxyisoquinoline is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-3-8-6-11(14-2)12-7-9(8)5-10/h3-7H,1-2H3 |
InChI Key |
JAZCDQHTFHNPIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(C=C2C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.